molecular formula C9H8ClN3O2 B11882007 Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B11882007
M. Wt: 225.63 g/mol
InChI Key: ULVMDIOHWVNJMN-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with an ethyl ester and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions to improve yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes like DNA gyrase and RNA polymerase, inhibiting their activity and preventing the replication of bacterial DNA . This mechanism is particularly relevant in the context of its potential antimicrobial properties.

Comparison with Similar Compounds

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate (CAS No. 1256352-79-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, including its cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • Physical Form : Solid
  • Storage Conditions : Store in a freezer at -20°C
  • Purity : ≥ 97%

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its inhibitory concentration (IC₅₀) values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC₅₀ (µM) Mechanism of Action
HepG245.0Induction of apoptosis
MCF-738.5Cell cycle arrest
A54952.1Apoptotic pathway activation

The compound showed the highest potency against the HepG2 cell line, indicating its potential as a therapeutic agent for liver cancer.

Mechanistic Insights

Mechanistic studies revealed that this compound induces apoptosis through the activation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual action suggests a robust mechanism for inducing programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the chlorine atom at the 2-position is critical for its cytotoxic effects, as demonstrated in comparative studies with analogs lacking this substituent.

Comparative Analysis of Analog Compounds

Compound IC₅₀ (µM) Comments
This compound45.0Most potent among tested compounds
Ethyl 2-fluoro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate75.0Reduced potency; fluorine less effective
Ethyl 2-bromo-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate90.0Further reduced potency; bromine substitution impacts activity

These findings highlight the importance of specific functional groups in enhancing or diminishing biological activity.

Case Studies and Research Findings

  • Study on HepG2 Cells : A study focused on HepG2 cells revealed that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups. The percentage of apoptotic cells increased from 0.29% in untreated cells to approximately 9.74% following treatment with the compound.
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound in murine models led to tumor regression in xenograft models of liver cancer, further supporting its potential as an anti-cancer agent.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-6-5(3-4-11-6)12-9(10)13-7/h3-4,11H,2H2,1H3

InChI Key

ULVMDIOHWVNJMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1NC=C2)Cl

Origin of Product

United States

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